
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(2-fluorobenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” typically involves multiple steps, including the formation of the benzamide core, introduction of the ethoxy group, and the attachment of the fluorobenzyl and thiophene moieties. Common reagents and conditions might include:
Starting Materials: 3,5-dichlorobenzoic acid, 2-fluorobenzylamine, tetrahydrothiophene-1,1-dioxide.
Reagents: Ethyl chloroformate, base (e.g., triethylamine), solvents (e.g., dichloromethane, ethanol).
Conditions: Reflux, room temperature, inert atmosphere (e.g., nitrogen).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, it could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-ethoxybenzamide: Lacks the fluorobenzyl and thiophene moieties.
N-(2-Fluorobenzyl)-3,5-dichlorobenzamide: Lacks the ethoxy and thiophene moieties.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-3,5-dichlorobenzamide: Lacks the ethoxy and fluorobenzyl moieties.
Uniqueness
The unique combination of functional groups in “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C20H20Cl2FNO4S |
|---|---|
分子量 |
460.3 g/mol |
IUPAC 名称 |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H20Cl2FNO4S/c1-2-28-19-16(21)9-14(10-17(19)22)20(25)24(15-7-8-29(26,27)12-15)11-13-5-3-4-6-18(13)23/h3-6,9-10,15H,2,7-8,11-12H2,1H3 |
InChI 键 |
PKMFPZAUAFWEMU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14993584.png)
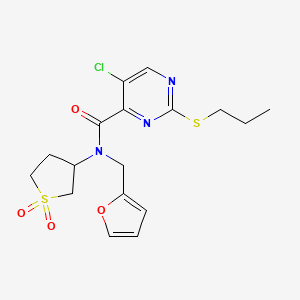
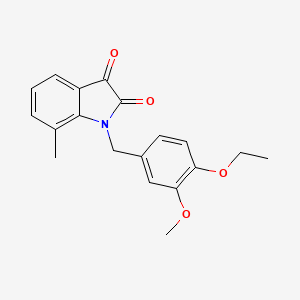
![1-(4-chlorophenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993606.png)
![2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B14993621.png)
![Methyl 3-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B14993622.png)
![3-(4-chlorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993623.png)
![N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylmethanesulfonamide](/img/structure/B14993628.png)
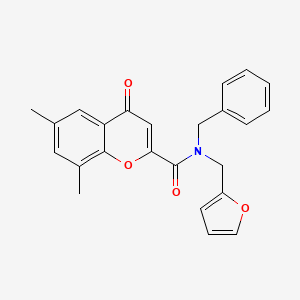
![4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14993642.png)
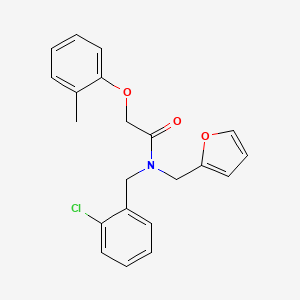
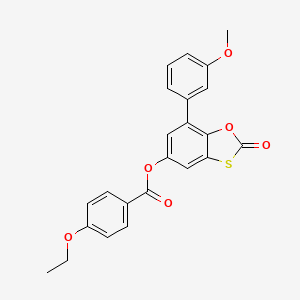
![Methyl 5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B14993657.png)
![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B14993670.png)
